2,5-Dibromopyridine-3-boronic acid
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Overview
Description
2,5-Dibromopyridine-3-boronic acid is an organoboron compound that features a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a boronic acid group at position 3. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reaction, a widely-used method for forming carbon-carbon bonds in organic synthesis .
Pharmacokinetics
The compound’s physical properties such as its melting point (206 °c) and predicted boiling point (4064±550 °C) can be found .
Action Environment
The action, efficacy, and stability of 2,5-Dibromopyridine-3-boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-3-boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 2,5-dibromopyridine with an organometallic reagent such as n-butyllithium, followed by the addition of a boron source like trimethyl borate. The reaction is usually carried out at low temperatures to prevent over-alkylation and to ensure the formation of the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of palladium-catalyzed cross-coupling reactions with boronic esters can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromopyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Ullmann-Type C-N Cross-Coupling: This reaction involves the coupling of this compound with nitrogen-containing compounds such as carbazoles and phenoxazines in the presence of a copper catalyst.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Ullmann-type cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
9-Substituted Carbazoles: Formed from Ullmann-type cross-coupling.
Scientific Research Applications
2,5-Dibromopyridine-3-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: It is used in the study of biological pathways and the development of chemical probes.
Comparison with Similar Compounds
2,5-Dibromopyridine: Lacks the boronic acid group but is used in similar coupling reactions.
2,5-Dichloropyridine-3-boronic acid: Similar structure but with chlorine atoms instead of bromine.
2-Bromopyridine-3-boronic acid: Similar structure but with only one bromine atom.
Uniqueness: 2,5-Dibromopyridine-3-boronic acid is unique due to the presence of both bromine atoms and the boronic acid group, which enhances its reactivity and versatility in various coupling reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2,5-dibromopyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBr2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWZYPUCZRZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1Br)Br)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBr2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594674 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-14-9 |
Source
|
Record name | (2,5-Dibromopyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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